2-(Anilinomethyl)-3,3-dimethylbutan-1-ol
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Overview
Description
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol is an organic compound characterized by the presence of an aniline group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol typically involves the reaction of aniline with a suitable alkylating agent. One common method is the alkylation of aniline with 3,3-dimethylbutan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aniline group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- 2-(Anilinomethyl)-3,3-dimethylbutan-2-ol
- 2-(Anilinomethyl)-3,3-dimethylpentan-1-ol
- 2-(Anilinomethyl)-3,3-dimethylhexan-1-ol
Comparison: Compared to its analogs, 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol exhibits unique properties due to the specific positioning of the aniline group and the hydroxyl group. This structural arrangement influences its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.
Properties
CAS No. |
83096-39-3 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(anilinomethyl)-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11(10-15)9-14-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |
InChI Key |
LQRQRGWAWUJYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CNC1=CC=CC=C1)CO |
Origin of Product |
United States |
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